4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4/c11-10(12)4-16(5-10)9-7-1-2-13-3-8(7)14-6-15-9/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLSLTUOCFOOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CN=C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and formamide derivatives under acidic or basic conditions.
Introduction of the 3,3-Difluoroazetidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrido[3,4-d]pyrimidine core with 3,3-difluoroazetidine. Common reagents for this step include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents on the pyrido[3,4-d]pyrimidine core or the 3,3-difluoroazetidine moiety.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.
Substitution: Bases like NaH or K2CO3 in solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds containing the pyrido[3,4-d]pyrimidine framework exhibit significant biological activities such as:
- Antimicrobial Activity : Several derivatives of pyrido[3,4-d]pyrimidine have shown moderate antimicrobial effects against various pathogens. For instance, studies have demonstrated that modifications to the structure can enhance efficacy against resistant strains of bacteria and fungi .
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Research suggests that it may inhibit specific kinase pathways involved in cancer cell proliferation and survival .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes linked to disease processes, particularly in cancer and inflammatory diseases. This inhibition can lead to reduced cell growth and increased apoptosis in malignant cells .
Therapeutic Potential
Given its diverse biological activities, 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine holds promise for various therapeutic applications:
- Cancer Therapy : Its role as a kinase inhibitor positions it as a candidate for targeted cancer therapies. Ongoing studies are assessing its effectiveness in preclinical models of various cancers .
- Infectious Diseases : The antimicrobial properties suggest potential use in treating infections caused by resistant bacteria and fungi. Formulations incorporating this compound could be developed to enhance treatment options .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy : A study published in ResearchGate examined the antimicrobial activity of synthesized pyrido[3,4-d]pyrimidine derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes .
- Kinase Inhibition Assay : A recent patent indicated successful development of a binding model for protein tyrosine kinases using substituted pyrido[2,3-d]pyrimidine inhibitors. The study highlighted the significance of structural modifications in enhancing binding affinity and specificity towards targeted kinases .
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of pyrido[3,4-d]pyrimidine derivatives are compared below based on substituent position, biological activity, and pharmacokinetic properties.
Substituent Position and Activity
- Position 4 (Target Compound) : The 3,3-difluoroazetidine group at position 4 is unique among pyrido[3,4-d]pyrimidines. While most kinase inhibitors (e.g., dacomitinib) use position 4 for anilines or irreversible warheads (e.g., crotonamide), the azetidine substituent may confer distinct selectivity, as seen in CXCR2 antagonists where position 4 modifications are rare .
- Position 6: Substitutions here are critical for kinase inhibition. The methylamino group in compound 7f achieves sub-nanomolar EGFR inhibition, while the 6-furanyl group in 17b retains partial CXCR2 activity .
- Position 8 : Derivatives like BOS172722 and KDM inhibitors use this position for bulky groups (e.g., methyl, pyrazolyl) to enhance target engagement or cellular permeability .
Pharmacokinetic and Metabolic Stability
- The 3,3-difluoroazetidine group may reduce metabolic oxidation compared to alkylamines or anilines. For example, BOS172722’s 6-methyl group suppresses hepatic metabolism by blocking P450 recognition .
- In contrast, early pyrido[3,4-d]pyrimidines with unsubstituted anilines (e.g., dacomitinib precursors) required structural optimization to improve microsomal stability .
Research Findings and Implications
- Kinase Inhibition : Pyrido[3,4-d]pyrimidines with electron-withdrawing groups (e.g., difluoroazetidine) may enhance hydrophobic interactions in ATP pockets, as seen in dacomitinib’s 3-chloro-4-fluoroaniline .
- Metabolic Optimization : Fluorine atoms in the azetidine ring could reduce clearance rates, akin to BOS172722’s methyl group .
- Unmet Needs : The target compound’s lack of reported IC50 values highlights gaps in published data. Comparative studies with EGFR/CXCR2 benchmarks are needed to validate its profile.
Biological Activity
4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₉F₂N₃
- Molecular Weight : 176.21 g/mol
- CAS Number : 1093066-73-9
The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that it may function as an inhibitor in various signaling pathways associated with cell proliferation and survival.
Key Mechanisms:
- Inhibition of MALT1 : Compounds similar to this compound have been identified as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune response and inflammation .
- Impact on Cell Proliferation : Studies have shown that this compound can significantly affect cell proliferation rates in various cancer cell lines, indicating its potential as an anti-cancer agent .
Biological Activity and Therapeutic Applications
The compound has been evaluated for various biological activities:
| Activity | Description |
|---|---|
| Anticancer Activity | Demonstrated efficacy in inhibiting tumor growth in preclinical models. |
| Anti-inflammatory Effects | Potential to modulate immune responses via MALT1 inhibition. |
| Neuroprotective Properties | Emerging evidence suggests protective effects against neurodegenerative diseases. |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Research assessed the effects of the compound on various cancer cell lines, revealing a dose-dependent inhibition of proliferation and induction of apoptosis .
- Inflammation Model : In a murine model of inflammation, the compound reduced inflammatory markers significantly compared to controls, suggesting its potential therapeutic use in inflammatory diseases .
- Neuroprotection Study : Research conducted on neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage, highlighting its possible application in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of pyrido[3,4-d]pyrimidine derivatives, including 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position of a pyrido[3,4-d]pyrimidine scaffold. For example, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine serves as a key intermediate for introducing diverse substituents via Suzuki-Miyaura couplings or SNAr reactions . Structural confirmation typically relies on H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
Q. What analytical techniques are critical for confirming the structural integrity of 4-substituted pyrido[3,4-d]pyrimidines?
- Methodological Answer :
- Spectroscopy : H and C NMR to verify substituent positioning and purity.
- Mass Spectrometry : HRMS for molecular weight validation.
Q. How are preliminary biological activities of pyrido[3,4-d]pyrimidine derivatives screened?
- Methodological Answer : Standard protocols include:
- NCI-60 Panel : Evaluates cytotoxicity across 60 human cancer cell lines to identify selective activity (e.g., renal and breast cancer selectivity observed for certain derivatives) .
- Kinase Assays : Profiling against kinase panels (e.g., EGFR, VEGFR) to assess target engagement .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of pyrido[3,4-d]pyrimidines for anticancer activity?
- Methodological Answer : SAR studies highlight:
- Substituent Position : Activity is highly sensitive to substituents at C-4 and C-6. For example, 6-methyl derivatives improve metabolic stability by suppressing P450-mediated oxidation .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups enhance kinase selectivity (e.g., EGFR L858R mutant inhibition) .
- Table 1 : Key SAR Findings
| Position | Substituent | Biological Impact | Reference |
|---|---|---|---|
| C-4 | 3,3-Difluoroazetidine | Improved solubility and target affinity | |
| C-6 | Methyl | Reduced metabolic turnover in HLMs | |
| C-2 | Anilino | Enhanced EGFR-TK inhibition |
Q. What strategies address metabolic instability in pyrido[3,4-d]pyrimidine-based inhibitors?
- Methodological Answer :
- Steric Blocking : Introducing a methyl group at C-6 disrupts P450 binding pockets, reducing oxidation of distal aniline moieties .
- Isotopic Labeling : F incorporation at metabolically stable positions enables in vivo tracking without compromising activity (e.g., [F]APP-1 for PET imaging) .
Q. How do pyrido[3,4-d]pyrimidines serve as molecular probes for imaging oncogenic kinase mutants?
- Methodological Answer :
- Probe Design : 4-(Anilino)pyrido[3,4-d]pyrimidine derivatives with F labels selectively bind L858R-mutant EGFR over wild-type or T790M mutants.
- Validation : Competitive binding assays with erlotinib and biodistribution studies in xenograft models confirm specificity .
Q. How should researchers reconcile contradictory data in biological activity across pyrido[3,4-d]pyrimidine analogues?
- Methodological Answer :
- Case Study : While most CXCR2 antagonists derived from pyrido[3,4-d]pyrimidines showed IC >30 µM, a 6-furanyl analogue (compound 17b) retained activity. This highlights the need for:
- Conformational Analysis : Molecular dynamics simulations to assess binding pocket compatibility.
- Metabolite Identification : LC-MS/MS to rule off-target effects from metabolic byproducts .
Q. What broader therapeutic applications exist beyond oncology for pyrido[3,4-d]pyrimidines?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
